molecular formula C5H6BrCl2NS B6186387 1-(3-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride CAS No. 2639446-83-4

1-(3-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride

Cat. No.: B6186387
CAS No.: 2639446-83-4
M. Wt: 263
InChI Key:
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Description

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H6BrCl2NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and chlorine substituents on the thiophene ring.

Preparation Methods

The synthesis of 1-(3-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can be used to remove the halogen substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-chlorothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

1-(3-Bromo-5-chlorothiophen-2-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2639446-83-4

Molecular Formula

C5H6BrCl2NS

Molecular Weight

263

Purity

95

Origin of Product

United States

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